5-Bromo-N-ethyl-2-nitroaniline
Overview
Description
5-Bromo-N-ethyl-2-nitroaniline is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.02 . The compound is typically stored in a refrigerator and has a physical form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-ethyl-2-nitroaniline can be represented by the InChI code: 1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
Nitro compounds like 5-Bromo-N-ethyl-2-nitroaniline can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, including derivatives of 5-Bromo-N-ethyl-2-nitroaniline, were synthesized and showed significant anti-tubercular and antimicrobial activities against various bacterial and fungal strains (Shingalapur, Hosamani, & Keri, 2009).
Chiral Separation Studies
- The enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, a compound related to 5-Bromo-N-ethyl-2-nitroaniline, was achieved using a Chiralpak IA column. The study highlighted the role of hydrogen bonding and π–π interactions in chiral separation (Ali et al., 2016).
Probe in Biochemistry
- The compound 2-hydroxy-5-nitrobenzyl bromide, which shares structural similarities with 5-Bromo-N-ethyl-2-nitroaniline, was studied as a reporter group in biochemical analysis. It showed specificity for tryptophan in proteins due to hydrophobic attraction and charge-transfer complex formation (Loudon & Koshland, 1970).
Electronic Device Applications
- A molecule with a nitroamine redox center, structurally related to 5-Bromo-N-ethyl-2-nitroaniline, was used in an electronic device to exhibit negative differential resistance and significant on-off peak-to-valley ratios (Chen, Reed, Rawlett, & Tour, 1999).
Synthesis of Isoxazoles
- The synthesis of 5-aminoisoxazole derivatives from compounds like α-bromoketone oximes, which could include 5-Bromo-N-ethyl-2-nitroaniline derivatives, has been reported. These derivatives are useful in the efficient formation of various isoxazoles (Buron, Kaim, & Uslu, 1997).
Antimicrobial Activity of Metal Complexes
- Schiff base metal complexes derived from 5-bromosalicylidene-2-chloro-4-nitroaniline, a related compound, have been synthesized and shown to possess significant antimicrobial activity against various bacteria and fungi (Jain & Mishra, 2016).
Antitumor Activity
- Compounds related to 5-Bromo-N-ethyl-2-nitroaniline have shown antitumor activity in mice, acting as precursors to antimitotic agents. These compounds inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, indicating a potential mode of action in cancer treatment (Temple, Rener, Waud, & Noker, 1992).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-ethyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDFNRWDFOWGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647931 | |
Record name | 5-Bromo-N-ethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-ethyl-2-nitroaniline | |
CAS RN |
813448-98-5 | |
Record name | 5-Bromo-N-ethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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